molecular formula C17H19NO2 B6012906 2-(4-biphenylyloxy)-N,N-dimethylpropanamide

2-(4-biphenylyloxy)-N,N-dimethylpropanamide

Cat. No. B6012906
M. Wt: 269.34 g/mol
InChI Key: MVYAMPXZDUEUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-biphenylyloxy)-N,N-dimethylpropanamide, commonly known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. It is a synthetic compound that belongs to the class of selective beta-1 adrenergic receptor blockers. Bisoprolol selectively blocks the beta-1 adrenergic receptors, which are found primarily in the heart, thereby reducing the heart rate and blood pressure.

Mechanism of Action

Bisoprolol selectively blocks the beta-1 adrenergic receptors, which are found primarily in the heart. This results in a decrease in heart rate, cardiac output, and blood pressure. Bisoprolol also reduces the release of renin, a hormone that regulates blood pressure, thereby further reducing blood pressure.
Biochemical and Physiological Effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces the heart rate, cardiac output, and blood pressure, which helps to reduce the workload on the heart. Bisoprolol also reduces the release of renin, which helps to lower blood pressure. In addition, bisoprolol has been shown to improve left ventricular function in patients with heart failure.

Advantages and Limitations for Lab Experiments

Bisoprolol has several advantages for use in lab experiments. It is a selective beta-1 adrenergic receptor blocker, which makes it a useful tool for studying the effects of beta-blockers on the cardiovascular system. Bisoprolol is also well-tolerated by patients and has a low incidence of side effects. However, bisoprolol has some limitations for use in lab experiments. It is not effective in blocking beta-2 adrenergic receptors, which are found in the lungs and other tissues. This limits its use in studying the effects of beta-blockers on other systems in the body.

Future Directions

There are several future directions for research on bisoprolol. One area of research is the development of new beta-blockers that are more selective for beta-1 adrenergic receptors. Another area of research is the study of the effects of bisoprolol on other systems in the body, such as the respiratory and immune systems. Finally, research is needed to determine the long-term effects of bisoprolol on cardiovascular health and overall mortality.

Synthesis Methods

The synthesis of bisoprolol involves the condensation reaction of 2-(4-biphenylyloxy) acetic acid with N,N-dimethylpropanamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is purified by recrystallization to obtain pure bisoprolol.

Scientific Research Applications

Bisoprolol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to be effective in reducing the risk of heart failure, myocardial infarction, and stroke. In addition, bisoprolol has been studied for its potential use in the treatment of other conditions such as anxiety disorders and migraine headaches.

properties

IUPAC Name

N,N-dimethyl-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(17(19)18(2)3)20-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYAMPXZDUEUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)OC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.